molecular formula C14H18O5 B1372886 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid CAS No. 898792-31-9

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid

Cat. No. B1372886
CAS RN: 898792-31-9
M. Wt: 266.29 g/mol
InChI Key: SUXHKLKUXVORJA-UHFFFAOYSA-N
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Description

The compound “6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid” is an organic compound that contains a carboxylic acid group (-COOH) and a phenyl group (C6H5) with two methoxy groups (-OCH3) attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzamides, have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Scientific Research Applications

Pharmaceutical Research: Antioxidant Properties

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in pharmaceuticals for their ability to neutralize free radicals, which can prevent cellular damage and have implications in treating chronic diseases .

Antibacterial Applications

Research indicates that derivatives of 2,3-dimethoxybenzoic acid, which is structurally similar to our compound of interest, show promising antibacterial activities. This suggests potential for 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid in developing new antibacterial agents .

Cancer Treatment Research

Compounds with a dimethoxyphenyl moiety have been explored for their roles in cancer treatment. They can act as intermediates in synthesizing drugs that target cancer cells without affecting healthy cells .

Biochemical Research: Metal Chelating Activity

The metal chelating activity of compounds like 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid is significant in biochemical research. Chelators can bind to metal ions, which is useful in treating metal poisoning and in certain diagnostic procedures .

properties

IUPAC Name

6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-12-8-5-6-10(14(12)19-2)11(15)7-3-4-9-13(16)17/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXHKLKUXVORJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645462
Record name 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid

CAS RN

898792-31-9
Record name 2,3-Dimethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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